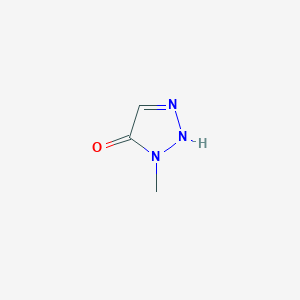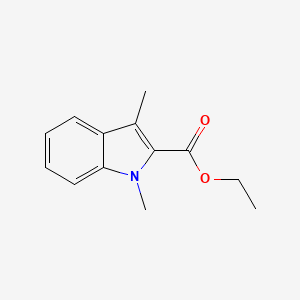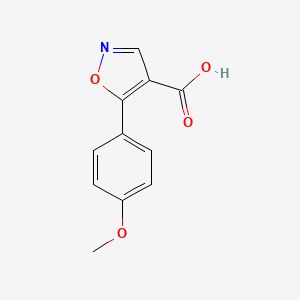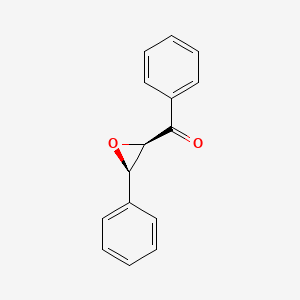
1H-1,2,3-Triazol-5-ol, 1-methyl-
Overview
Description
1H-1,2,3-Triazol-5-ol, 1-methyl- is a nitrogen-containing heterocyclic compound. The triazole moiety is significant in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . This compound is part of the 1,2,3-triazole family, which is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Preparation Methods
The synthesis of 1H-1,2,3-Triazol-5-ol, 1-methyl- can be achieved through various methods. . This method is favored for its simplicity and high yield. Industrial production methods often involve the use of metal-catalyzed 1,3-dipolar cycloaddition or strain-promoted azide-alkyne cycloaddition .
Chemical Reactions Analysis
1H-1,2,3-Triazol-5-ol, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dimethyl sulfoxide, and catalysts such as copper or palladium. Major products formed from these reactions include substituted triazoles, alcohols, and ketones .
Scientific Research Applications
1H-1,2,3-Triazol-5-ol, 1-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazol-5-ol, 1-methyl- involves its interaction with molecular targets through hydrogen bonding, dipole interactions, and aromatic stacking. These interactions facilitate the binding of the compound to specific enzymes or receptors, thereby modulating their activity . For example, triazole derivatives have been shown to inhibit carbonic anhydrase enzymes by binding to their active sites .
Comparison with Similar Compounds
1H-1,2,3-Triazol-5-ol, 1-methyl- can be compared with other similar compounds such as:
1H-1,2,3-Triazole: The parent compound of the triazole family, known for its stability and wide range of applications.
1H-1,2,3-Triazole-4-carboxylic acid: Another derivative with applications in drug discovery and material science.
1H-1,2,3-Triazole-5-methanol: A compound with similar chemical properties and applications in organic synthesis.
The uniqueness of 1H-1,2,3-Triazol-5-ol, 1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-methyl-2H-triazol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-6-3(7)2-4-5-6/h2,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRYLDKJDJBNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631212 | |
| Record name | 3-Methyl-2,3-dihydro-4H-1,2,3-triazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62150-39-4 | |
| Record name | 3-Methyl-2,3-dihydro-4H-1,2,3-triazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B3054785.png)
